molecular formula C16H15BrOS B1292963 4'-Bromo-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-06-1

4'-Bromo-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1292963
CAS No.: 898781-06-1
M. Wt: 335.3 g/mol
InChI Key: XJJWACAKGRLUDI-UHFFFAOYSA-N
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Description

4’-Bromo-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H13BrOS It is a derivative of propiophenone, featuring a bromine atom at the 4’ position and a thiomethyl group at the 4 position of the phenyl ring

Scientific Research Applications

4’-Bromo-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(4-thiomethylphenyl)propiophenone typically involves the bromination of 3-(4-thiomethylphenyl)propiophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-thiomethylphenyl)propiophenone depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine and thiomethyl groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

    4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone: Similar structure with a fluorine atom instead of a hydrogen at the 3’ position.

    4-Bromopropiophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.

Uniqueness: 4’-Bromo-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both bromine and thiomethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJWACAKGRLUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644373
Record name 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-06-1
Record name 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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